molecular formula C11H16N2O6S2 B6633378 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide

4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide

Cat. No. B6633378
M. Wt: 336.4 g/mol
InChI Key: MMYBALAEKGWLQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide, also known as HMSB, is a sulfonamide compound that has been studied for its potential therapeutic applications in various fields.

Mechanism of Action

The exact mechanism of action of 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been shown to inhibit the activity of matrix metalloproteinases and protein kinase C, which are involved in cell proliferation and angiogenesis. In bacteria and fungi, 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been shown to inhibit the activity of various enzymes involved in cell wall synthesis and metabolism.
Biochemical and Physiological Effects:
4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. In cancer cells, 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been shown to induce cell cycle arrest and inhibit the expression of various oncogenes. In bacteria and fungi, 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been shown to disrupt cell wall synthesis and metabolism, leading to cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide in lab experiments is its broad range of potential therapeutic applications. Another advantage is its relatively low toxicity compared to other sulfonamide compounds. However, a limitation of using 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the development of more effective delivery methods for 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide could improve its bioavailability and efficacy in vivo.

Synthesis Methods

4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-hydroxy-3-methylbutan-2-one with sodium sulfite, followed by nitration and sulfonation reactions. The final product is obtained through a series of purification steps, including crystallization and recrystallization.

Scientific Research Applications

4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been studied for its potential therapeutic applications in various fields, including cancer treatment, antimicrobial therapy, and neuroprotection. In cancer treatment, 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In antimicrobial therapy, 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been shown to have antibacterial and antifungal properties. In neuroprotection, 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been shown to protect against neuronal damage and improve cognitive function.

properties

IUPAC Name

4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O6S2/c1-7(11(6-14)20-2)12-21(18,19)8-3-4-10(15)9(5-8)13(16)17/h3-5,7,11-12,14-15H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYBALAEKGWLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)SC)NS(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide

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